GSK3491943
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Overview
Description
GSK3491943 is a potent TRPV4 inhibitor with IC50 = 3.2 nM. This compound is a potential agent for the treatment of heart failure and respiratory diseases.
Scientific Research Applications
Gene Set Enrichment Analysis in Cancer Research
GSK3491943's implications in cancer research are illuminated through Gene Set Enrichment Analysis (GSEA). This method focuses on gene sets sharing common functions, locations, or regulations, offering insights into leukemia and lung cancer research. GSEA's strength lies in revealing biological pathways in cancer studies where single-gene analysis shows limited similarity (Subramanian et al., 2005).
Graph Signal Processing for Biological Data Analysis
Graph Signal Processing (GSP) is a vital tool in processing data on irregular graph domains. In the realm of scientific applications like biological data analysis, GSP bridges conventional digital signal processing and modern requirements. This integration aids in handling complex data sets, like those possibly generated by this compound studies, in a more efficient manner (Ortega et al., 2017).
Good Scientific Practice in Experimental Research
In experimental research using technologies like this compound, Good Scientific Practice (GSP) is crucial. It involves adherence to updated standards and guidelines for technical competence. This practice ensures the reliability and reproducibility of research outcomes, an essential aspect of scientific research involving advanced compounds (Niso et al., 2021).
Data Management and Sharing in Genomic Research
The Genome Sequence Archive (GSA) exemplifies the importance of efficient data management in handling large-scale genomic data, which can be crucial in studies involving this compound. This archive supports global research by providing a platform for storing, sharing, and accessing diverse types of raw sequence data (Chen et al., 2021).
Gene Therapy Research
Gene therapy research, including studies on compounds like this compound, achieved a significant milestone with the approval of an ex vivo hematopoietic stem cell gene therapy for ADA-SCID. This advancement underlines the growing relevance and potential of gene therapy in medical science, influenced by compounds such as this compound (Aiuti et al., 2017).
Calibration in Seismological Research
The Global Seismographic Network (GSN) utilizes calibration processes that can be relevant to the precision required in this compound research. Ensuring accurate measurements and data integrity is crucial in both seismological and pharmaceutical research (Davis & Berger, 2007).
properties
CAS RN |
2215853-96-4 |
---|---|
Molecular Formula |
C18H16Cl2N2O5S |
Molecular Weight |
443.295 |
IUPAC Name |
3-chloro-4-(((3R,4S)-4-(4-chlorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl)sulfonyl)benzonitrile |
InChI |
InChI=1S/C18H16Cl2N2O5S/c19-13-2-4-14(5-3-13)27-17-9-22(10-18(17,24)11-23)28(25,26)16-6-1-12(8-21)7-15(16)20/h1-7,17,23-24H,9-11H2/t17-,18+/m0/s1 |
InChI Key |
WTAZKBZVUKNROS-ZWKOTPCHSA-N |
SMILES |
OC[C@@]1(O)[C@H](CN(S(C2=C(C=C(C#N)C=C2)Cl)(=O)=O)C1)OC3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK3491943; GSK-3491943; GSK 3491943; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.